molecular formula C11H13N B12445985 3-(2,3-Dimethylphenyl)propanenitrile

3-(2,3-Dimethylphenyl)propanenitrile

Cat. No.: B12445985
M. Wt: 159.23 g/mol
InChI Key: VODYLZTYIBTABE-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)propanenitrile is an organic compound with the molecular formula C11H13N It is a derivative of propanenitrile, where the phenyl group is substituted with two methyl groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenyl)propanenitrile typically involves the reaction of 2,3-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the ammoxidation of 2,3-dimethylpropylbenzene. This process involves the reaction of the starting material with ammonia and oxygen in the presence of a catalyst, typically a metal oxide, at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 3-(2,3-Dimethylphenyl)propanoic acid.

    Reduction: 3-(2,3-Dimethylphenyl)propanamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(2,3-Dimethylphenyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)propanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The aromatic ring and methyl substituents can also affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Propionitrile: A simple aliphatic nitrile with similar chemical properties.

    Acetonitrile: Another aliphatic nitrile, commonly used as a solvent.

    Butyronitrile: A longer-chain aliphatic nitrile with different physical properties.

Uniqueness

3-(2,3-Dimethylphenyl)propanenitrile is unique due to the presence of the dimethyl-substituted aromatic ring, which imparts distinct chemical and physical properties compared to other nitriles. This structural feature can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

3-(2,3-dimethylphenyl)propanenitrile

InChI

InChI=1S/C11H13N/c1-9-5-3-6-11(10(9)2)7-4-8-12/h3,5-6H,4,7H2,1-2H3

InChI Key

VODYLZTYIBTABE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CCC#N)C

Origin of Product

United States

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